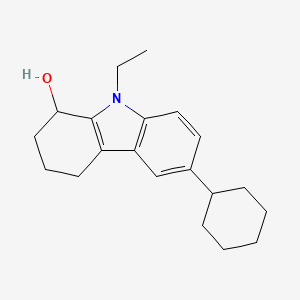![molecular formula C16H19N3OS B4892048 4-{2-[(6-phenyl-4-pyrimidinyl)thio]ethyl}morpholine](/img/structure/B4892048.png)
4-{2-[(6-phenyl-4-pyrimidinyl)thio]ethyl}morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{2-[(6-phenyl-4-pyrimidinyl)thio]ethyl}morpholine is a chemical compound that has been used extensively in scientific research. It is a morpholine derivative that has been synthesized using various methods and has been studied for its potential applications in different fields.
作用机制
The mechanism of action of 4-{2-[(6-phenyl-4-pyrimidinyl)thio]ethyl}morpholine is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the activity of various enzymes involved in viral and bacterial replication.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{2-[(6-phenyl-4-pyrimidinyl)thio]ethyl}morpholine have been studied extensively. It has been shown to have a cytotoxic effect on cancer cells and to induce apoptosis. It has also been shown to inhibit the activity of various enzymes involved in viral and bacterial replication. Furthermore, it has been shown to have an effect on various biological processes such as cell signaling, apoptosis, and gene regulation.
实验室实验的优点和局限性
The advantages of using 4-{2-[(6-phenyl-4-pyrimidinyl)thio]ethyl}morpholine in lab experiments include its high purity and yield, its potential applications in different fields, and its ability to inhibit the growth of cancer cells. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for the study of 4-{2-[(6-phenyl-4-pyrimidinyl)thio]ethyl}morpholine. These include further studies on its mechanism of action, its potential applications in different fields, and its potential use as a chemotherapeutic agent. Furthermore, it can be studied in combination with other drugs to enhance its efficacy and reduce its toxicity. Additionally, its potential use as an antiviral and antibacterial agent can be further explored. Finally, it can be studied for its potential use in gene therapy and drug delivery systems.
Conclusion:
In conclusion, 4-{2-[(6-phenyl-4-pyrimidinyl)thio]ethyl}morpholine is a chemical compound that has been extensively studied for its potential applications in different fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential applications and mechanism of action.
合成方法
The synthesis of 4-{2-[(6-phenyl-4-pyrimidinyl)thio]ethyl}morpholine has been accomplished using various methods. One of the most common methods involves the reaction of 4-morpholineethanethiol with 6-phenyl-4-pyrimidinyl chloride in the presence of a base such as triethylamine. The reaction yields the desired product in good yield and purity. Other methods involve the use of different thiol and pyrimidine derivatives.
科学研究应用
4-{2-[(6-phenyl-4-pyrimidinyl)thio]ethyl}morpholine has been extensively studied for its potential applications in different fields. It has been shown to have anticancer properties and has been used as a potential chemotherapeutic agent. It has also been studied for its potential use as an antiviral and antibacterial agent. Furthermore, it has been used in the study of various biological processes such as cell signaling, apoptosis, and gene regulation.
属性
IUPAC Name |
4-[2-(6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-2-4-14(5-3-1)15-12-16(18-13-17-15)21-11-8-19-6-9-20-10-7-19/h1-5,12-13H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYHFICSSJUXFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCSC2=NC=NC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-((6-Phenylpyrimidin-4-yl)thio)ethyl)morpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~1~-(2,3-dichlorophenyl)-N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4891968.png)
![7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-8-(dimethylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4891969.png)
![ethyl N-(4-{[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}-4-oxobutanoyl)-4-nitrophenylalaninate](/img/structure/B4891977.png)
![2-[(cyanomethyl)thio]-4-(4-ethoxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4891985.png)
![2-bromo-3,4,5-trimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4891993.png)
![N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B4892015.png)

![N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine](/img/structure/B4892027.png)
![5-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxybenzoic acid](/img/structure/B4892037.png)

![1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene)](/img/structure/B4892041.png)
![N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4892049.png)
![1-[(4-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine](/img/structure/B4892053.png)
![2-{[4-(4-chloro-3,5-dimethylphenoxy)butyl]amino}ethanol](/img/structure/B4892061.png)